molecular formula C24H32O3 B14518091 4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate CAS No. 62716-85-2

4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate

Cat. No.: B14518091
CAS No.: 62716-85-2
M. Wt: 368.5 g/mol
InChI Key: NBLPBJVLDZBYMA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-(2-Methylpropyl)phenol with 4-(heptyloxy)benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

Scientific Research Applications

4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and the development of enzyme inhibitors.

    Industry: The compound can be used in the formulation of specialty chemicals, such as surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-Methylpropyl)phenyl 4-(heptyloxy)benzoate can be compared with other similar compounds, such as:

    4-(Heptyloxy)phenyl 4-(2-methylpropyl)benzoate: This compound has a similar structure but with the positions of the substituents reversed.

    4-(2-Methylpropyl)phenyl 4-(pentoxy)benzoate: This compound has a shorter alkoxy chain compared to this compound.

    4-(2-Methylpropyl)phenyl 4-(octyloxy)benzoate: This compound has a longer alkoxy chain compared to this compound.

Properties

CAS No.

62716-85-2

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

[4-(2-methylpropyl)phenyl] 4-heptoxybenzoate

InChI

InChI=1S/C24H32O3/c1-4-5-6-7-8-17-26-22-15-11-21(12-16-22)24(25)27-23-13-9-20(10-14-23)18-19(2)3/h9-16,19H,4-8,17-18H2,1-3H3

InChI Key

NBLPBJVLDZBYMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)C

Origin of Product

United States

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